
1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride, also known as thioridazine hydrochloride, is a phenothiazine antipsychotic drug. It was first synthesized in the 1950s and has been used in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder.
Applications De Recherche Scientifique
Antimicrobial Activity
The phenothiazine framework, through the synthesis of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one, has been explored for its antimicrobial properties. This class of compounds has demonstrated notable activity against a range of microbial agents, indicating its potential as a basis for developing new antibacterial and antifungal treatments (Bansode, Dongre, & Dongre, 2009).
Anticancer Potential
Further research into phenothiazine derivatives has revealed their high activity against breast cancer cell lines, such as MCF7. These findings suggest a promising avenue for the development of novel anticancer agents leveraging the phenothiazine core structure (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Neuroprotective Properties
N-acylaminophenothiazines have been identified as possessing multifunctional activities that could be beneficial for Alzheimer's disease treatment. These compounds exhibit neuroprotective properties, selectively inhibit butyrylcholinesterase, and protect neurons from oxidative damage, providing a foundation for potential therapeutic strategies for neurodegenerative disorders (González-Muñoz et al., 2011).
Pharmacological Activities
The synthesis of phenothiazine derivatives has also been shown to result in compounds with diverse pharmacological activities, including antioxidant and potential antitubercular effects. These derivatives highlight the versatility of phenothiazine as a core structure for the development of various pharmacologically active agents (Narule, Gaidhane, & Gaidhane, 2015).
Interaction with Biological Molecules
Investigations into the interactions of phenothiazine derivatives with biological molecules, such as DNA and proteins, have provided insights into their potential applications in material science and biochemistry. The electron donor properties of phenothiazines facilitate their use as markers for proteins and DNA, expanding their utility beyond pharmaceutical applications to fields like biochemistry and materials science (Al‐Otaibi et al., 2022).
Propriétés
IUPAC Name |
1-(4-methylanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS.ClH/c1-16-10-12-17(13-11-16)23-14-18(25)15-24-19-6-2-4-8-21(19)26-22-9-5-3-7-20(22)24;/h2-13,18,23,25H,14-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQRXGPUZRLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2766933.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)
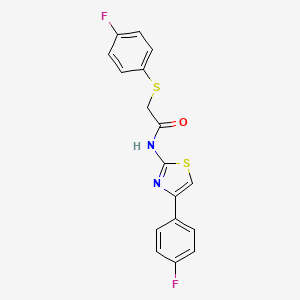
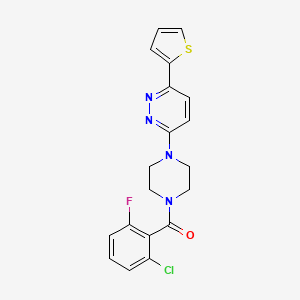
![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766941.png)
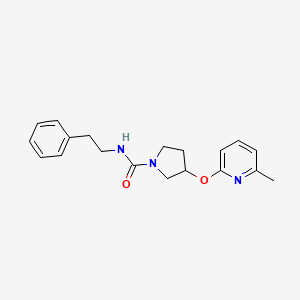
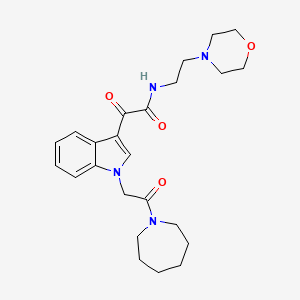
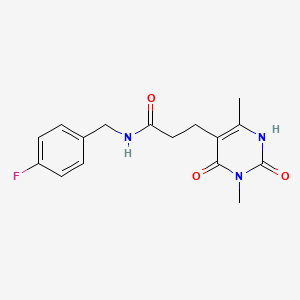
![N-[4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2766947.png)

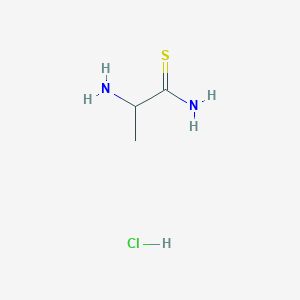
![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2766950.png)
![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B2766954.png)